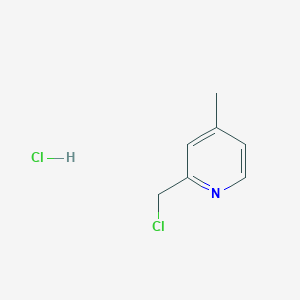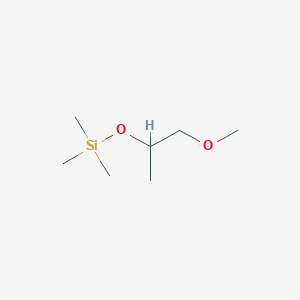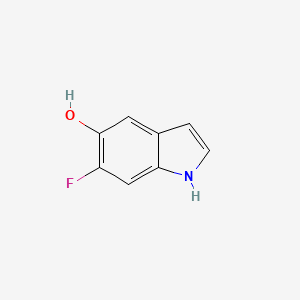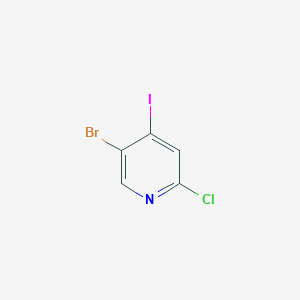
5-Bromo-2-chloro-4-iodopyridine
Descripción general
Descripción
5-Bromo-2-chloro-4-iodopyridine is an organic intermediate . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
This compound can be synthesized from 2,5-dibromopyridine using sodium iodide for halogen exchange . Another method involves using 2-amino-4-chloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2,4-dichloropyridine through diazotization and chlorination .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C5H2BrClIN .Chemical Reactions Analysis
This compound can be used in the preparation of various compounds. For example, it can be used to prepare electrophoretic compounds . It can also be used to synthesize 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride .Aplicaciones Científicas De Investigación
Halogen-rich Intermediate for Synthesis
5-Bromo-2-chloro-4-iodopyridine is notable for its role as a halogen-rich intermediate in the synthesis of complex organic compounds. Wu et al. (2022) described the synthesis of unique halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These compounds are significant as building blocks in medicinal chemistry, enabling the creation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
Precursor for Structural Manifolds
The compound serves as a precursor in the manufacturing process of several industrial chemicals. Schlosser and Bobbio (2002) explored the hydrolysis of related intermediates like 5-chloro-2,3-difluoropyridine, leading to various halopyridines. These intermediates are instrumental in generating 4-pyridinecarboxylic acids and 4-iodopyridines, showcasing the compound's versatility in chemical synthesis (Schlosser & Bobbio, 2002).
Synthesis of Functionalized Pyridines
Song et al. (2004) detailed the synthesis of 5-bromopyridyl-2-magnesium chloride, a novel approach involving 5-bromo-2-iodopyridine. This method facilitated the creation of various functionalized pyridine derivatives, demonstrating the compound's utility in synthesizing key intermediates for pharmaceuticals like Lonafarnib, an anticancer agent (Song et al., 2004).
Fluorescence and UV/Vis Properties
Rivera et al. (2019) investigated 4-bromo-2,3,5-trichloro-6-iodopyridine, a substrate in Sonogashira reactions, yielding non-symmetrical alkynylated pyridines with notable fluorescence and UV/Vis properties. This research highlights the potential of halogen-substituted pyridines in developing materials with specific optical characteristics, useful in various scientific applications (Rivera et al., 2019).
Migration and Rearrangement in Chemical Reactions
Hertog and Schogt (2010) studied the migration of halogen atoms in derivatives of dihydroxypyridine, including compounds similar to this compound. Their work provides insights into the rearrangement mechanisms that occur during chlorination and bromination, essential for understanding the reactivity and stability of such compounds in various chemical environments (Hertog & Schogt, 2010).
Amination Reactions and Chemoselectivity
Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating selective substitution reactions. Their research provides valuable insights into the chemoselective amination of halopyridines, which is crucial for synthesizing specific organic compounds with desired functional groups (Stroup et al., 2007).
Crystal Structure and Biological Activity
Wang et al. (2008) synthesized a Schiff base compound using a process involving this compound. They characterized its crystal structure and investigated its antibacterial activities,suggesting potential applications in the development of new antibacterial agents. This study highlights the significance of this compound derivatives in medicinal chemistry and pharmaceutical research (Wang et al., 2008).
Synthesis of Organometallic Reagents and Chromophores
Pierrat et al. (2005) demonstrated the use of 2-chloro-5-bromopyridine, a related compound, as a scaffold for synthesizing pyridine-based derivatives. This research underscores the role of halogenated pyridines in creating libraries of synthons and chromophores, which are crucial in material science and organic synthesis (Pierrat et al., 2005).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that halogenated pyridines, such as 5-bromo-2-chloro-4-iodopyridine, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a variety of biological targets depending on their specific chemical structure and the presence of other functional groups .
Mode of Action
This allows them to form bonds with various biological targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of pharmaceutical compounds, suggesting that they may be involved in a wide range of biochemical pathways depending on the specific compound they are used to synthesize .
Pharmacokinetics
Halogens are known to increase the lipophilicity of compounds, which can enhance their absorption and distribution within the body .
Result of Action
This could potentially lead to changes in the function of various biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment could potentially affect its reactivity. Additionally, factors such as temperature and pH could also influence its stability and reactivity .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-chloro-4-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule’s activity . For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZOZWSLKHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619051 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401892-47-5 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



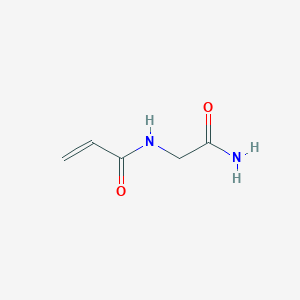

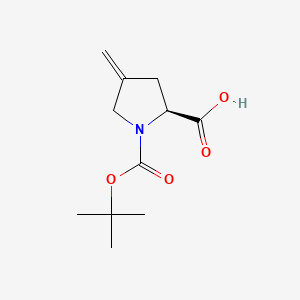




![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)
